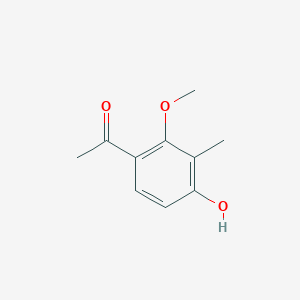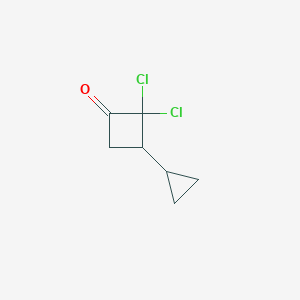
2,2-Dichloro-3-cyclopropylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-3-cyclopropylcyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with two chlorine atoms and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-cyclopropylcyclobutan-1-one typically involves the reaction of cyclopropyl ketones with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available cyclopropyl derivatives. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-3-cyclopropylcyclobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form cyclopropylcyclobutanone derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of substituted cyclobutanones.
Reduction: Formation of cyclopropylcyclobutanone.
Oxidation: Formation of cyclopropylcarboxylic acids.
Scientific Research Applications
2,2-Dichloro-3-cyclopropylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dichloro-3-cyclopropylcyclobutan-1-one involves its interaction with molecular targets through its reactive chlorine atoms and cyclopropyl group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s reactivity is influenced by the strain in the cyclobutane ring and the electron-withdrawing effects of the chlorine atoms .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylcyclobutanone: Lacks the chlorine substituents, making it less reactive.
2,2-Dichlorocyclobutanone: Similar structure but without the cyclopropyl group, affecting its steric and electronic properties.
Cyclopropylmethyl ketone: Different ring structure, leading to different reactivity and applications .
Uniqueness
2,2-Dichloro-3-cyclopropylcyclobutan-1-one is unique due to the combination of the strained cyclobutane ring, the electron-withdrawing chlorine atoms, and the sterically demanding cyclopropyl group. This combination imparts distinct reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
112641-87-9 |
|---|---|
Molecular Formula |
C7H8Cl2O |
Molecular Weight |
179.04 g/mol |
IUPAC Name |
2,2-dichloro-3-cyclopropylcyclobutan-1-one |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)5(3-6(7)10)4-1-2-4/h4-5H,1-3H2 |
InChI Key |
UFOITYTXLGRJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC(=O)C2(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)

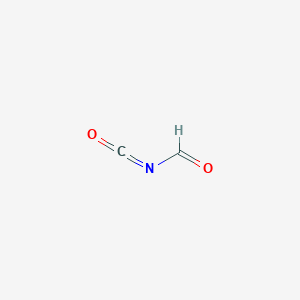
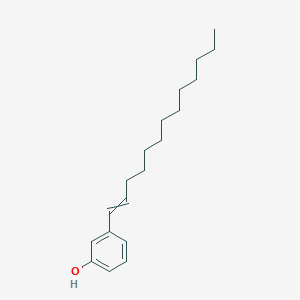
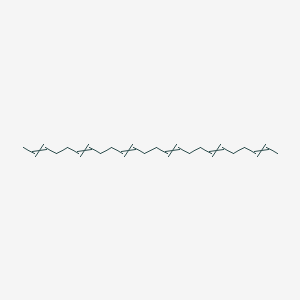
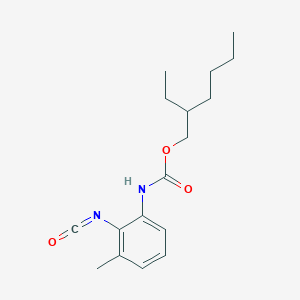
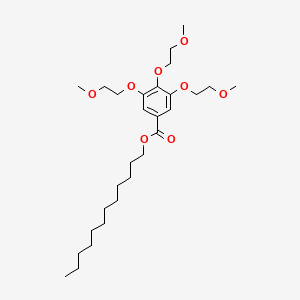

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)
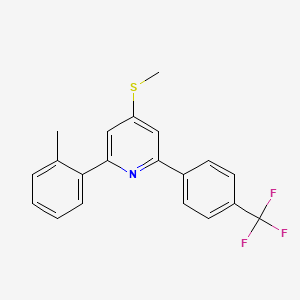
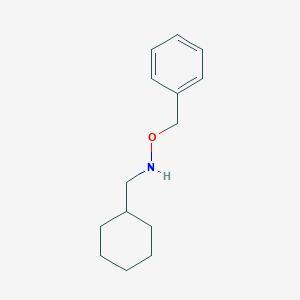
![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)
